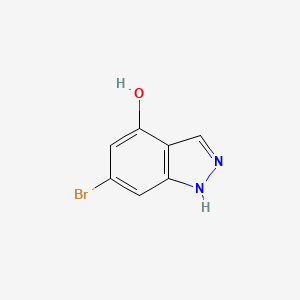

6-Bromo-1H-indazol-4-ol

Beschreibung

Introduction to 6-Bromo-1H-indazol-4-ol

Structural Classification Within the Indazole Family

Indazoles are bicyclic aromatic compounds consisting of a benzene ring fused to a pyrazole ring. The two tautomeric forms—1H-indazole and 2H-indazole—differ in the position of the hydrogen atom on the nitrogen atoms. This compound adopts the 1H-tautomer, where the hydrogen resides on the nitrogen at position 1, making it thermodynamically stable.

Key Structural Features:

- Substituent Positions : The bromine atom at position 6 and hydroxyl group at position 4 introduce steric and electronic effects that influence reactivity.

- Hydrogen Bonding : The hydroxyl group participates in hydrogen bonding, enhancing solubility in polar solvents.

- Aromatic System : The fused benzene-pyrazole system allows for conjugation, stabilizing the molecule and enabling electrophilic substitution reactions.

Table 1: Structural Comparison of Brominated Indazole Derivatives

The regioselectivity of bromination in indazoles is governed by electron density distribution. For this compound, bromination occurs preferentially at the electron-rich C6 position due to the directing effects of the hydroxyl group.

Historical Context of Brominated Heterocyclic Compound Research

The synthesis and functionalization of brominated heterocycles have evolved significantly since the early 20th century. Bromine’s role as a versatile leaving group and its ability to modulate electronic properties have made it indispensable in medicinal and materials chemistry.

Key Milestones:

Early Bromination Techniques :

Advancements in Electrophilic Aromatic Substitution (EAS) :

- The development of $$ N $$-bromosuccinimide (NBS) in the 1960s revolutionized regioselective bromination. NBS, in the presence of Lewis acids, allows controlled bromination of electron-rich aromatics like indazoles.

- Computational studies in the 2000s clarified the role of π-donor/π-acceptor substituents in directing bromination. For example, hydroxyl groups enhance para-selectivity in EAS.

Modern Synthetic Strategies :

Table 2: Evolution of Brominated Indazole Synthesis

| Era | Method | Key Reagents | Advantages |

|---|---|---|---|

| 1950s | Davis–Beirut reaction | Hydrazine, aldehydes | First access to 2H-indazoles |

| 1980s | NBS-mediated bromination | $$ \text{NBS, AlCl}_3 $$ | Regioselective, mild conditions |

| 2010s | Transition-metal catalysis | $$ \text{Pd(dppf)Cl}_2 $$ | Enables cross-coupling reactions |

The synthesis of this compound exemplifies these advancements. Modern routes often start with 3-fluoro-2-methylaniline, proceeding through cyclization and bromination steps to achieve high purity.

Eigenschaften

IUPAC Name |

6-bromo-1H-indazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O/c8-4-1-6-5(3-9-10-6)7(11)2-4/h1-3,11H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJIKHAYEKFPYDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50646154 | |

| Record name | 6-Bromo-1,2-dihydro-4H-indazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885518-77-4 | |

| Record name | 6-Bromo-1,2-dihydro-4H-indazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Wirkmechanismus

Target of Action

Similar compounds such as indazole derivatives have been known to exhibit a wide variety of biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities.

Mode of Action

It is known that similar compounds, such as indazole derivatives, interact with their targets to exert their effects. For instance, 6- (p -Bromophenyl)amino-7- (p -chlorophenyl)indazolo- [2′,3′:1,5]-1,2,4-triazolo- [4,3- a ]-1,3,5-benzotriazepine, a novel inhibitor of cyclo-oxygenase-2 (COX-2), was investigated for its effect on the production of catabolic or anti-inflammatory mediators in osteoarthritis (OA) cartilage.

Biochemical Pathways

Similar compounds, such as indazole derivatives, have been known to affect various biochemical pathways.

Biologische Aktivität

6-Bromo-1H-indazol-4-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

This compound is characterized by its indazole scaffold, which is known for various biological activities. The presence of the bromine atom enhances its reactivity and binding affinity to biological targets. The compound can undergo several chemical reactions, including:

- Substitution Reactions : The bromine can be replaced with other functional groups through nucleophilic substitution.

- Oxidation and Reduction Reactions : These reactions can modify the compound's biological activity by changing its oxidation states.

Anticancer Properties

Research has demonstrated that derivatives of indazole, including this compound, exhibit notable anticancer effects. A study highlighted the compound's ability to induce apoptosis in cancer cells, specifically through the mitochondrial apoptotic pathway. This was evidenced by increased levels of reactive oxygen species (ROS) and changes in mitochondrial membrane potential in treated cells .

Table 1: Summary of Anticancer Activity

Anti-inflammatory Effects

The compound also shows potential anti-inflammatory properties. It has been suggested that indazole derivatives can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various pathogens. Studies indicate that compounds within this class can inhibit bacterial growth and possess antifungal activity, which could be beneficial in developing new antibiotics .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The halogenated structure enhances binding affinity, allowing for more effective inhibition or activation of biological pathways. This unique mechanism underlies its anticancer and anti-inflammatory effects.

Case Study 1: Anticancer Efficacy in Vivo

In a mouse model, treatment with an indazole derivative similar to this compound showed significant tumor growth suppression without notable side effects. The study reported a reduction in tumor size and improved survival rates among treated subjects compared to controls .

Case Study 2: Anti-inflammatory Response

A clinical trial assessing the anti-inflammatory effects of indazole derivatives indicated a decrease in inflammatory markers among participants receiving the treatment. This suggests potential applications in managing chronic inflammatory conditions .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

6-Bromo-1H-indazol-4-ol and its derivatives have been extensively studied for their anticancer properties. Various studies highlight the synthesis of indazole derivatives that exhibit potent inhibitory effects on different cancer cell lines. For instance, compounds derived from 6-bromo-1H-indazole have demonstrated significant antitumor activity against Polo-like kinase 4 (PLK4), with some derivatives acting as nanomolar inhibitors in preclinical models .

Mechanisms of Action

The mechanisms through which these compounds exert their anticancer effects include:

- Inhibition of Kinases : Several studies have identified 6-bromo-1H-indazole derivatives as inhibitors of kinases such as FGFR (Fibroblast Growth Factor Receptor), with some compounds showing IC50 values below 100 nM, indicating strong potency .

- Apoptosis Induction : Research has shown that certain derivatives can trigger apoptosis in cancer cells, leading to cell cycle arrest and reduced proliferation rates .

Synthetic Applications

Reactivity and Functionalization

The bromine atom in this compound serves as a versatile site for further chemical modifications. Key reactions include:

- Nucleophilic Substitution : The bromine can be replaced by various nucleophiles, allowing for the synthesis of diverse indazole derivatives .

- Cross-Coupling Reactions : Utilizing techniques such as Suzuki or Heck coupling, researchers can introduce various functional groups onto the indazole scaffold, expanding its chemical diversity .

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Replacement of Br with nucleophiles to create new derivatives |

| Cross-Coupling | Use of palladium-catalyzed reactions to add functional groups |

| Grignard Reactions | Formation of new carbon-carbon bonds through reactions with Grignard reagents |

| Halogenation | Introduction of additional halogens under specific conditions |

Biological Studies

Structure-Activity Relationships (SAR)

Investigations into the SAR of 6-bromo-1H-indazole derivatives have revealed critical insights into how modifications at various positions affect biological activity. For example, substituents at the 4 and 6 positions significantly influence kinase inhibition potency and selectivity against cancer cell lines .

Case Studies

Several notable case studies exemplify the therapeutic potential of this compound:

- FGFR Inhibition : A study reported a novel derivative that exhibited potent FGFR1 inhibitory activity with an IC50 value of approximately 30 nM, highlighting its potential as a targeted cancer therapy .

- ERK Inhibition : Another derivative was found to selectively inhibit ERK pathways, showcasing dual mechanisms of action that could be beneficial in treating cancers driven by these pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of indazole derivatives are highly dependent on substituent groups. Below is a detailed comparison of 6-Bromo-1H-indazol-4-ol with its analogs, focusing on substituent effects, molecular properties, and applications.

Substituent Effects at Position 4

Table 1: Key Structural and Physical Properties

| Compound Name | Substituent (Position 4) | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|---|---|

| This compound | -OH | C₇H₅BrN₂O | 213.03 | 885518-77-4 | Not reported | Not reported |

| 6-Bromo-4-fluoro-1H-indazole | -F | C₇H₄BrFN₂ | 215.02 | 885520-23-0 | 331.3 (predicted) | 1.861 (predicted) |

| 6-Bromo-4-chloro-1H-indazole | -Cl | C₇H₄BrClN₂ | 231.48 | 885518-99-0 | Not reported | Not reported |

| 6-Bromo-4-methoxy-1H-indazole | -OCH₃ | C₈H₇BrN₂O | 227.06 | 885519-21-1 | Not reported | Not reported |

| 6-Bromo-4-ethoxy-1H-indazole | -OCH₂CH₃ | C₉H₉BrN₂O | 241.08 | 1864774-28-6 | Not reported | Not reported |

Key Observations :

Electronic Effects :

- The hydroxyl (-OH) group in this compound is electron-withdrawing via resonance, activating the ring for electrophilic substitution at specific positions. In contrast, fluoro (-F) and chloro (-Cl) substituents are electron-withdrawing inductively, deactivating the ring .

- Methoxy (-OCH₃) and ethoxy (-OCH₂CH₃) groups are electron-donating via resonance, increasing electron density and altering reactivity patterns .

Solubility and Polarity :

Biological Activity :

- Hydroxyl-containing derivatives are more likely to form hydrogen bonds with enzymes or receptors, enhancing target affinity. For example, this compound may exhibit stronger binding to kinase targets in cancer research compared to its methoxy analog .

- Halogenated derivatives (e.g., 6-Bromo-4-fluoro-1H-indazole) are often used in radiopharmaceuticals due to fluorine's isotopic properties .

Comparison with Nitro-Substituted Analogs

Table 2: Nitro-Substituted Indazole Derivatives

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|---|

| 4-Bromo-6-nitro-1H-indazole | -Br (6), -NO₂ (4) | C₇H₄BrN₃O₂ | 258.03 | 885518-54-7 |

| 5-Bromo-4-nitro-1H-indazole | -Br (5), -NO₂ (4) | C₇H₄BrN₃O₂ | 258.03 | 2133005-85-1 |

Key Observations :

- Reactivity: Nitro groups (-NO₂) are strong electron-withdrawing groups, making the ring less reactive toward electrophilic substitution compared to hydroxyl or methoxy derivatives .

- Applications : Nitro-substituted indazoles are intermediates in the synthesis of amines (via reduction) and are explored in explosives research .

Vorbereitungsmethoden

Halogenation and Subsequent Hydrolysis Route

The most direct and commonly reported method to prepare 6-Bromo-1H-indazol-4-ol starts from indazole derivatives, specifically by halogenating at the 6-position and introducing a hydroxyl group at the 4-position through nucleophilic substitution.

- Starting Material: Indazole or 1H-indazole.

- Bromination: Indazole is selectively brominated to obtain 6-bromoindazole derivatives.

- Chlorination at 4-position: The 4-position of the indazole ring is chlorinated to form 4-chloro-6-bromoindazole.

- Hydrolysis: The 4-chloro substituent is then replaced by a hydroxyl group via reaction with an alkaline solution such as sodium hydroxide, yielding this compound.

- Bromination is typically carried out under controlled temperature to achieve regioselectivity.

- Chlorination may involve reagents like phosphorus oxychloride or other chlorinating agents.

- Hydrolysis is performed in aqueous alkaline medium at elevated temperatures to facilitate substitution.

- This method provides a straightforward route with moderate to good yields.

- The reaction sequence avoids harsh conditions that may degrade the indazole core.

- The product is typically isolated as a white to light yellow solid with melting point around 160-164°C.

Reference:

Suzuki Coupling-Based Synthesis of Indazole Derivatives Including this compound

Suzuki coupling is a powerful palladium-catalyzed cross-coupling technique used to construct carbon-carbon bonds between aryl halides and boronic acids. This method has been adapted to synthesize substituted indazole derivatives, including intermediates leading to this compound.

- Starting from 6-bromo-1H-indazole, iodination at specific positions is performed to obtain iodinated intermediates.

- These intermediates undergo Suzuki coupling with boronic acid derivatives to introduce various substituents.

- Subsequent functional group transformations yield the target compound or its analogues.

- High regioselectivity and functional group tolerance.

- Ability to introduce diverse substituents for further biological evaluation.

- Useful for preparing intermediates that can be converted into this compound derivatives.

Reference:

- Detailed in the Royal Society of Chemistry publication (2021), which describes iodination of 6-bromo-1H-indazole followed by Suzuki coupling to obtain key intermediates for further synthesis.

Reference:

Copper-Catalyzed Coupling and Hydrolysis for Substituted Indazole Derivatives

A copper(II) acetate and pyridine catalyzed coupling reaction between methyl 6-bromo-1H-indazole-4-carboxylate and boronic acids under reflux conditions in 1,2-dichloroethane has been reported. This method is followed by hydrolysis to yield carboxylic acid derivatives which can be further modified.

- Although this method focuses on carboxylate derivatives, the hydrolysis step and coupling approach provide a synthetic framework applicable to preparing this compound analogues.

- The mild reaction conditions and use of inexpensive reagents make it an efficient approach.

Reference:

Summary Table of Preparation Methods

Research Findings and Practical Considerations

- Selectivity: Achieving selective bromination at the 6-position without affecting other positions on the indazole ring is critical. Controlled temperature and reagent stoichiometry are essential.

- Hydrolysis Efficiency: The substitution of 4-chloro by hydroxyl under alkaline conditions proceeds smoothly, but reaction time and temperature must be optimized to avoid decomposition.

- Purification: Column chromatography using silica gel with gradients of ethyl acetate and hexane or cyclohexane is commonly employed to purify the final product.

- Characterization: Melting point, NMR (1H and 13C), and LCMS are standard methods to confirm the structure and purity of this compound and its derivatives.

Q & A

Q. What are the recommended synthetic routes for 6-Bromo-1H-indazol-4-ol and its derivatives?

Synthesis typically involves bromination or substitution reactions. For example, halogenation of indazole precursors using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF solvent, 60–80°C, 12–24 hours) can introduce the bromine moiety. Multi-step protocols may include Pd-catalyzed cross-coupling reactions to functionalize the indazole core, as demonstrated in the synthesis of analogous brominated benzimidazoles . Optimization of reaction parameters (solvent, temperature, catalyst loading) is critical for yield improvement. For derivatives like 6-Bromo-4-chloro-1H-indazole, chlorination steps using POCl₃ or similar agents are employed .

Q. How should researchers characterize the purity and structural integrity of this compound?

Key techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to confirm proton environments and carbon backbone .

- Mass spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns.

- Infrared (IR) spectroscopy : Identification of functional groups (e.g., OH stretches at 3200–3500 cm⁻¹) .

- Elemental analysis : Validation of empirical formula.

- HPLC : Purity assessment (>98% purity as per standards for related compounds) .

Q. What are the solubility and storage guidelines for this compound in experimental settings?

- Solubility : DMSO is a common solvent for stock solutions (e.g., 10 mM), while ethanol or methanol may be used for dilution. Co-solvents like cyclodextrins can enhance aqueous solubility for biological assays .

- Storage : Store at 2–8°C in amber vials to prevent photodegradation. Evidence from analogous compounds suggests stability under inert atmospheres (e.g., argon) .

Advanced Research Questions

Q. How can researchers resolve contradictory spectroscopic data during structural elucidation?

Contradictions may arise from tautomerism, impurities, or crystallographic disorder. Strategies include:

- Cross-validation : Combine X-ray crystallography (using SHELX for refinement ) with 2D NMR (e.g., COSY, HSQC) to resolve ambiguities.

- Computational modeling : SMILES/InChi notations (as in ) enable spectral prediction via tools like Gaussian or ADF .

- Reproducibility : Replicate synthesis under varying conditions (e.g., pH, temperature) to isolate pure forms for analysis .

Q. What experimental design principles optimize the synthesis of novel this compound analogs?

- Retrosynthetic analysis : Identify key intermediates (e.g., boronic esters for Suzuki couplings, as in ) .

- Design of Experiments (DOE) : Systematically vary parameters (catalyst loading, solvent polarity) to maximize yield. For example, highlights Pd(OAc)₂ as effective for cross-couplings in THF at 80°C .

- Protection/deprotection strategies : Use tert-butoxycarbonyl (Boc) groups to protect reactive sites during functionalization .

Q. How can researchers address photodegradation or instability during long-term studies?

- Light-sensitive storage : Use amber glassware and minimize exposure to UV light.

- Stability assays : Regular HPLC or LC-MS monitoring to track degradation products. recommends storage at ≤-20°C for carboxylic acid analogs .

- Formulation : Encapsulation in liposomes or use of stabilizing agents (e.g., polyvinylpyrrolidone) for in vivo applications .

Q. What methodologies are effective for analyzing reaction mechanisms involving this compound?

- Kinetic studies : Monitor reaction progress via in situ FTIR or NMR to identify intermediates.

- Isotopic labeling : Use deuterated solvents or ¹³C-labeled reagents to trace mechanistic pathways.

- Computational studies : Density Functional Theory (DFT) calculations to model transition states and activation energies, as applied in for analogous compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.